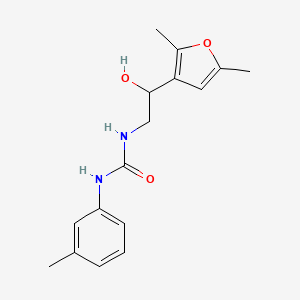

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10-5-4-6-13(7-10)18-16(20)17-9-15(19)14-8-11(2)21-12(14)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQSGJWFUTODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of This compound can be described as follows:

- Chemical Formula : C16H20N2O3

- Molecular Weight : 288.35 g/mol

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with specific urea derivatives under controlled conditions. The general synthetic route includes the formation of the urea linkage through isocyanate intermediates, which can be derived from the corresponding amines.

Synthesis Example

A common method involves:

- Reacting 2,5-dimethylfuran with 2-hydroxyethyl isocyanate.

- Following with the addition of m-tolyl amine to form the desired urea derivative.

This reaction is often facilitated by solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions to enhance yield and purity.

Biological Activity

The biological activity of This compound has been explored in various studies, revealing a spectrum of pharmacological effects.

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results showed that these compounds could inhibit cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Urea Derivative A | MDA-MB-231 | 10 |

| Urea Derivative B | NUGC-3 | 15 |

| This compound | MDA-MB-231 | TBD |

Antimicrobial Activity

Urea derivatives have also demonstrated antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in treating infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For instance, some urea derivatives act as inhibitors of protein farnesyl transferase, an enzyme implicated in various cancers.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives for their anticancer activity. The results indicated that modifications on the aromatic ring significantly influenced their potency against cancer cell lines. The compound This compound was among those that showed promising results.

Research on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of urea derivatives against resistant strains of bacteria. The findings suggested that structural modifications could enhance their efficacy and reduce resistance development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a substituted isocyanate (e.g., m-tolyl isocyanate) with a hydroxyethyl-furan precursor. Key steps include:

- Step 1 : Activation of the hydroxyl group via tosylation or mesylation to improve nucleophilicity.

- Step 2 : Reaction with the isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (Et₃N) .

- Optimization : Temperature control (0–25°C) minimizes side reactions; purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the urea bond and substituents (e.g., furan methyl groups, m-tolyl aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

Q. What preliminary assays are used to evaluate biological activity?

- Methodological Answer :

- Cytotoxicity Screening : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases, measuring IC₅₀ values .

Q. How are solubility and stability profiles determined for formulation studies?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, or ethanol, analyzed via UV-Vis spectroscopy .

- Stability : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for target binding?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict reactivity .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. What strategies resolve contradictions in reaction yields or biological data across studies?

- Methodological Answer :

- Replication : Standardize solvent purity (HPLC-grade) and anhydrous conditions to mitigate variability in synthetic yields .

- Meta-Analysis : Compare IC₅₀ values across cell lines using ANOVA to identify cell-type-specific effects .

- Cross-Validation : Validate enzyme inhibition via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How are advanced purification techniques applied to isolate enantiomers or metabolites?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases resolve enantiomers .

- Prep-HRMS : Combines high-resolution mass detection with fraction collection for metabolite identification .

Q. What mechanistic studies clarify the compound’s interaction with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for urea-enzyme interactions .

- X-ray Crystallography of Protein-Ligand Complexes : SHELX-refined structures reveal hydrogen bonds between urea NH and kinase catalytic residues .

- SAR by NMR : Fragment-based screening identifies critical substituents (e.g., 2,5-dimethylfuran’s role in hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.